molecular formula C15H20N2S B14951734 4,4,6-Trimethyl-1-(2-phenylethyl)-1,4-dihydropyrimidine-2-thiol

4,4,6-Trimethyl-1-(2-phenylethyl)-1,4-dihydropyrimidine-2-thiol

Cat. No.: B14951734
M. Wt: 260.4 g/mol
InChI Key: IMXPSBBSQIZNHV-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1-(2-phenylethyl)-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with methyl groups and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-1-(2-phenylethyl)-1,4-dihydropyrimidine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with acetylacetone and thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-1-(2-phenylethyl)-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methyl and phenylethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4,4,6-Trimethyl-1-(2-phenylethyl)-1,4-dihydropyrimidine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-1-(2-phenylethyl)-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione
  • 1H-Pyrrolo[2,3-b]pyridine derivatives

Uniqueness

4,4,6-Trimethyl-1-(2-phenylethyl)-1,4-dihydropyrimidine-2-thiol is unique due to its specific substitution pattern and the presence of both a thiol group and a phenylethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N2S

Molecular Weight

260.4 g/mol

IUPAC Name

4,6,6-trimethyl-3-(2-phenylethyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C15H20N2S/c1-12-11-15(2,3)16-14(18)17(12)10-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,16,18)

InChI Key

IMXPSBBSQIZNHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1CCC2=CC=CC=C2)(C)C

Origin of Product

United States

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